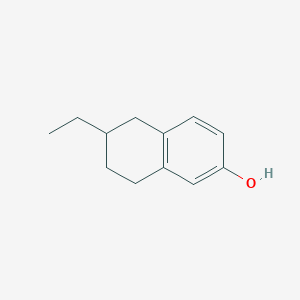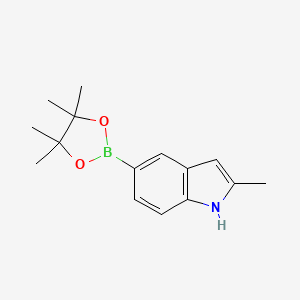
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Descripción general
Descripción
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, also known as MTD, is a derivative of the indole ring structure. It is a heterocyclic compound that is composed of a nitrogen atom bound to three carbon atoms in a six-membered ring. MTD is an important intermediate in the synthesis of many pharmaceuticals, including antidepressants, anticonvulsants, and anti-inflammatory drugs. It is also used as a building block in the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Formation and Characterization of Stable Vesicles
Indole derivatives have been studied for their ability to form stable vesicles, which could provide insights into their potential use as membrane anchors in proteins. The research by Abel et al. (2000) focused on twelve indole derivatives, exploring how substitutions at the N- or 3- position affect the formation of aggregates when sonicated in aqueous suspensions. The study highlighted the role of the indole headgroup in aggregate formation and suggested applications in understanding protein-membrane interactions (Abel et al., 2000).
Antimicrobial Activity
New indole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, showcasing the potential of indole-based compounds in developing new antibacterial and antifungal agents. The study by El-Sayed et al. (2011) identified compounds with potent antibacterial and antifungal activities, indicating the utility of these compounds in addressing microbial resistance (El-Sayed, Abdel Megeid, & Abbas, 2011).
Synthesis of Chiral Substituted Indolines
The multigram synthesis of chiral substituted indolines, including those related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, was demonstrated by Sequeira et al. (2012), showcasing an efficient copper-catalyzed enantioselective intramolecular alkene aminooxygenation. This process underlines the importance of such compounds in the synthesis of chiral molecules, which are critical in drug development and material science (Sequeira, Bovino, Chipre, & Chemler, 2012).
Crystal Structure and DFT Study
Huang et al. (2021) conducted a detailed study on the crystal structure and Density Functional Theory (DFT) analysis of boric acid ester intermediates, including derivatives similar to the compound . This research provides valuable insights into the molecular structures, electronic properties, and potential applications of these compounds in material science and catalysis (Huang et al., 2021).
Metabolic Engineering for Glucosinolate Modification
Research into the metabolic engineering of Nicotiana benthamiana revealed the functions of key enzymes in the modification of Arabidopsis indole glucosinolates, illustrating the potential of indole derivatives in enhancing plant defense mechanisms through chemical modifications. This work by Pfalz et al. (2011) underscores the broader applicability of indole derivatives in agricultural biotechnology (Pfalz, Mikkelsen, Bednarek, Olsen, Halkier, & Kroymann, 2011).
Propiedades
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-8-11-9-12(6-7-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXBZPFDNAVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2881687.png)

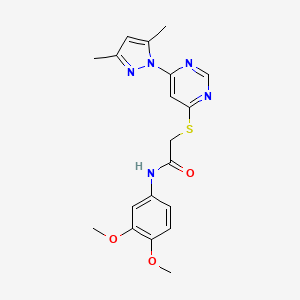
![11-(4-Chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2881690.png)
![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)
![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)
![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)
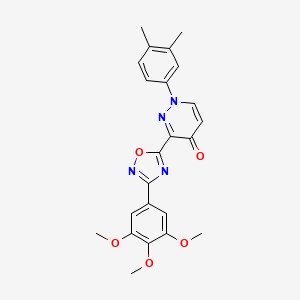

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)
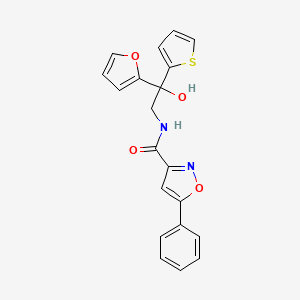
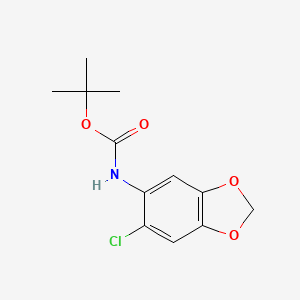
![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)
